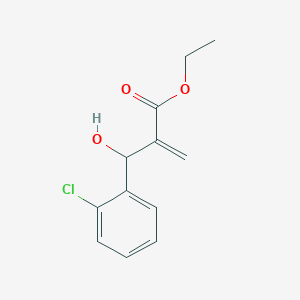

Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate

Vue d'ensemble

Description

Applications De Recherche Scientifique

INF4E has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its role in inhibiting the NLRP3 inflammasome, which is involved in various inflammatory diseases.

Medicine: Potential therapeutic agent for treating myocardial ischemia-reperfusion injury and other cardiovascular diseases.

Industry: Used in the development of anti-inflammatory drugs and as a chemical intermediate in the synthesis of other bioactive compounds .

Analyse Biochimique

Biochemical Properties

INF4E interacts with the NLRP3 inflammasome, a complex that includes the NLRP3 protein, an apoptosis-associated speck-like protein, and caspase-1 . INF4E inhibits the activation of this complex, thereby reducing the production of pro-inflammatory cytokines . The interaction between INF4E and the NLRP3 inflammasome is crucial in modulating inflammatory responses .

Cellular Effects

INF4E has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the NLRP3 inflammasome . This modulation impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, INF4E has been shown to protect against ischemia/reperfusion-induced myocardial injury and dysfunction .

Molecular Mechanism

The molecular mechanism of action of INF4E involves its binding to the NLRP3 inflammasome, inhibiting its activation . This inhibition prevents the conversion of pro-caspase-1 to its active form, caspase-1, thereby reducing the production of pro-inflammatory cytokines . INF4E also inhibits NLRP3 ATPase activities .

Temporal Effects in Laboratory Settings

In laboratory settings, INF4E has shown time-dependent effects. For instance, the formation of the NLRP3 inflammasome complex was induced by myocardial ischemia/reperfusion and attenuated by INF4E in a time-dependent way .

Metabolic Pathways

Given its role as an NLRP3 inflammasome inhibitor, it likely interacts with pathways involved in inflammation and innate immunity .

Subcellular Localization

The subcellular localization of INF4E is not explicitly documented in the current literature. Given its role as an NLRP3 inflammasome inhibitor, it is likely that it localizes to the cytosol where the NLRP3 inflammasome is located .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

INF4E est synthétisé par un processus en plusieurs étapes impliquant la réaction du 2-chlorobenzaldéhyde avec l'acrylate d'éthyle en présence d'une base, suivie de réactions de réduction et d'estérification . Les conditions réactionnelles impliquent généralement :

Base : Hydroxyde de sodium ou carbonate de potassium

Solvant : Éthanol ou méthanol

Température : Température ambiante à 60°C

Méthodes de production industrielle

La production industrielle d'INF4E suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique :

Réacteurs : Réacteurs à grande échelle avec un contrôle précis de la température et de la pression

Purification : Techniques de cristallisation et de recristallisation pour atteindre une pureté élevée

Contrôle qualité : Tests rigoureux de pureté et de cohérence utilisant des techniques telles que la CLHP et la RMN.

Analyse Des Réactions Chimiques

Types de réactions

INF4E subit plusieurs types de réactions chimiques, notamment :

Oxydation : INF4E peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir INF4E en son alcool correspondant.

Substitution : Les réactions de substitution halogénée peuvent modifier le groupe chlorophényle.

Réactifs et conditions communs

Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide

Réduction : Borohydrure de sodium ou hydrure de lithium aluminium en conditions anhydres

Substitution : Agents halogénants comme le chlore ou le brome en présence d'un catalyseur.

Principaux produits

Oxydation : Acides carboxyliques

Réduction : Alcools

Substitution : Dérivés halogénés.

Applications de la recherche scientifique

INF4E a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour étudier les mécanismes réactionnels.

Biologie : Enquête sur son rôle dans l'inhibition de l'inflammasome NLRP3, qui est impliqué dans diverses maladies inflammatoires.

Médecine : Agent thérapeutique potentiel pour le traitement des lésions d'ischémie-reperfusion myocardique et d'autres maladies cardiovasculaires.

Industrie : Utilisé dans le développement de médicaments anti-inflammatoires et comme intermédiaire chimique dans la synthèse d'autres composés bioactifs .

Mécanisme d'action

INF4E exerce ses effets en inhibant l'inflammasome NLRP3, un complexe protéique impliqué dans la réponse inflammatoire. Il inhibe spécifiquement les activités de la caspase-1 et de la NLRP3 ATPase, ce qui entraîne une réduction de la production de cytokines pro-inflammatoires telles que l'interleukine-1β et l'interleukine-18. Cette inhibition contribue à protéger contre les lésions et dysfonctionnements cardiaques en réduisant l'inflammation et le stress oxydatif .

Mécanisme D'action

INF4E exerts its effects by inhibiting the NLRP3 inflammasome, a protein complex involved in the inflammatory response. It specifically inhibits caspase-1 and NLRP3 ATPase activities, leading to reduced production of pro-inflammatory cytokines like interleukin-1β and interleukin-18. This inhibition helps protect against myocardial injury and dysfunction by reducing inflammation and oxidative stress .

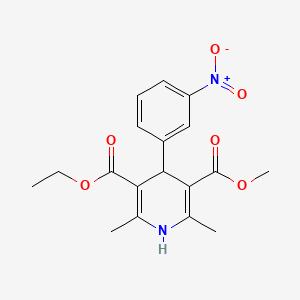

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

INF4E est unique en raison de son inhibition spécifique des activités de la caspase-1 et de la NLRP3 ATPase, ce qui en fait un agent anti-inflammatoire puissant. Sa capacité à protéger contre les lésions d'ischémie-reperfusion myocardique le distingue des autres composés similaires .

Propriétés

IUPAC Name |

ethyl 2-[(2-chlorophenyl)-hydroxymethyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-3-16-12(15)8(2)11(14)9-6-4-5-7-10(9)13/h4-7,11,14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRPDXCMAOIUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C(C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

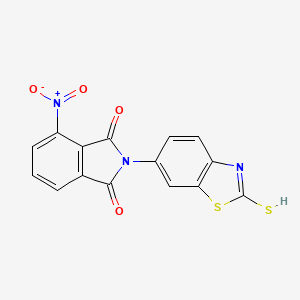

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid](/img/structure/B1678961.png)